
4-Amino-5-sulfanylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-sulfanylpentanoic acid is an organic compound with the molecular formula C5H11NO2S It is characterized by the presence of an amino group, a sulfanyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-sulfanylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobutyric acid and thiol-containing compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of protective groups to prevent unwanted side reactions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Various reagents, including acyl chlorides and anhydrides, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-5-sulfanylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-amino-5-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways Involved: The specific pathways involved depend on the biological context, but may include metabolic pathways, signaling cascades, and regulatory networks.
Comparaison Avec Des Composés Similaires
4-Amino-5-sulfanylpentanoic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-aminobutyric acid and cysteine share structural similarities.
Propriétés
Numéro CAS |
623585-46-6 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
4-amino-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H11NO2S/c6-4(3-9)1-2-5(7)8/h4,9H,1-3,6H2,(H,7,8) |
Clé InChI |
AOIHJKREJFPKDL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
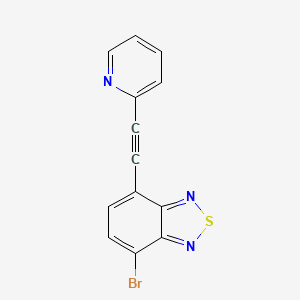
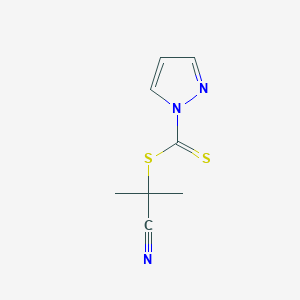
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
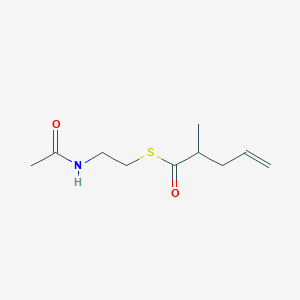
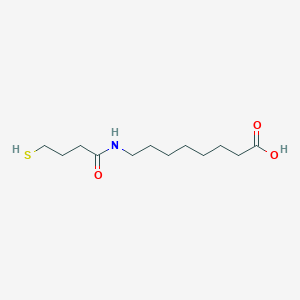
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
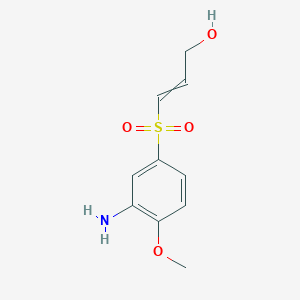
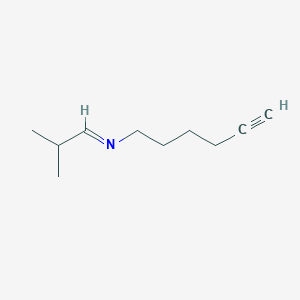

![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
